REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.[N+:11]([C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]=O)([O-])=O>O1CCCC1>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([N:7]2[CH:16]=[C:15]3[C:14]([CH:21]=[CH:20][CH:19]=[CH:18]3)=[N:11]2)=[C:5]([CH3:10])[CH:4]=1
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Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(N)C=C1)C
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux for 4 hours
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Duration
|
4 h
|
Type
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CONCENTRATION
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Details
|
The reaction was concentrated
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Type
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ADDITION
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Details
|
To the residue was added triethyl phosphite (10 mL)
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Type
|
STIRRING
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Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 40 hours
|
Duration
|
40 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purification by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)N1N=C2C=CC=CC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |